N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core structure, which can then be further modified through various functional group transformations such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Comparison: N4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity compared to other similar compounds . The pyrazolo[3,4-b]pyridine core structure also provides a versatile platform for further modifications and applications.
Properties
Molecular Formula |
C17H16F2N4O2 |
---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16F2N4O2/c1-9-8-13(14-10(2)22-23(3)15(14)20-9)16(24)21-11-4-6-12(7-5-11)25-17(18)19/h4-8,17H,1-3H3,(H,21,24) |
InChI Key |
SRETWOSDTPYYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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